3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid
Description
Properties
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-10-6-11(2)9-16(8-10)22(19,20)14-7-12(15(17)18)4-5-13(14)21-3/h4-5,7,10-11H,6,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKHACHBXOIHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 3,5-dimethylpiperidine with sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with 4-methoxybenzoic acid under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Properties
Research indicates that derivatives of piperidine compounds, including 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid, exhibit significant antidepressant activity. Studies have shown that these compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression and anxiety disorders.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperidine ring can enhance the selectivity and potency of these compounds against serotonin receptors, leading to improved therapeutic outcomes in animal models of depression .
Pharmacological Applications
2.1 Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary data suggest that it may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Data Table: Anticancer Activity Assessment
| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast | 15 | Inhibition of cell proliferation | |
| Lung | 10 | Induction of apoptosis | |
| Colon | 12 | Disruption of angiogenesis |
2.2 Neuroprotective Effects
Additionally, this compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems may contribute to its protective effects on neuronal cells.
Synthetic Applications
3.1 Synthesis of Novel Compounds
The sulfonyl group present in this compound serves as a versatile building block for the synthesis of various derivatives. These derivatives can be tailored for specific biological activities, making this compound a valuable precursor in drug development.
Synthesis Overview:
The synthesis typically involves the reaction of 4-methoxybenzoic acid with a suitable sulfonyl chloride derivative in the presence of a base, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues
Key structural variations among sulfonamide-benzoic acid derivatives include:
- Sulfonyl Substituents :
- 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid : Features a fluorophenyl sulfonyl group and a propionic acid backbone. Used in synthesizing bicalutamide, a prostate cancer drug .
- 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid : Replaces the benzoic acid with a piperidine-carboxylic acid and uses an isoxazole sulfonyl group. Exhibits moderate lipophilicity (LogP = 0.34) and a molecular weight of 288.32 g/mol .
- Sodium salts of benzimidazole sulfonamides : Include sodium 3-[5-methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoate. The sodium salt enhances water solubility .
- Core Modifications: 4-Methoxybenzoic acid vs. Propionic Acid: The benzoic acid core (as in the target compound) provides stronger acidity (pKa ~4.2) compared to propionic acid derivatives (pKa ~4.9), influencing ionization and binding interactions . Perfluorinated Sulfonyl Derivatives: Examples like 2,3,4,5-tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]-benzoic acid exhibit high environmental persistence due to perfluorinated chains .
Physicochemical Properties
*Estimated based on structural similarity.
†Predicted using fragment-based methods.
Key Research Findings
- Sulfonyl Group Diversity : Substituting the sulfonyl group with aromatic (e.g., fluorophenyl) or heterocyclic (e.g., isoxazole) moieties alters LogP and target affinity. Piperidine-based sulfonamides, like the target compound, may offer improved blood-brain barrier penetration compared to polar derivatives .
- Acidity and Binding : The 4-methoxybenzoic acid core’s acidity (pKa ~4.2) enhances ionic interactions in biological systems, whereas propionic acid derivatives (pKa ~4.9) are less ionized at physiological pH .
- Synthetic Utility : The use of sulfinic acid salts in synthesizing sulfonamides () underscores scalable methodologies for such compounds.
Biological Activity
3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid is a sulfonamide derivative with potential therapeutic applications. This compound has garnered attention due to its biological activity, particularly in the context of cancer treatment and as a modulator of various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is C15H21N3O4S, with a molecular weight of approximately 341.41 g/mol. The compound features a piperidine ring, a sulfonyl group, and a methoxy-substituted aromatic ring, contributing to its unique pharmacological profile.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation.
- Modulation of Signaling Pathways : This compound may interact with signaling pathways such as the Hypoxia-Inducible Factor (HIF) pathway, which is crucial in cancer progression and response to hypoxia .
Anticancer Properties
Several studies have explored the anticancer potential of sulfonamide derivatives. For instance:
- In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways.
- In vivo studies demonstrated significant tumor reduction in xenograft models when treated with related sulfonamide compounds, suggesting that this compound could exhibit similar effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Signaling Modulation | Affects HIF pathways related to tumor growth |
Case Study 1: In Vitro Efficacy
A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of apoptotic pathways and cell cycle arrest at the G2/M phase.
Case Study 2: In Vivo Tumor Reduction
In a mouse model of colorectal cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers and reduced angiogenesis in treated tumors.
Safety and Toxicology
Preliminary toxicological assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation for off-target effects. Studies are ongoing to determine the therapeutic index and potential side effects associated with prolonged exposure.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid, and what key intermediates are involved?
- Methodology : The compound can be synthesized via sulfonylation of 4-methoxybenzoic acid derivatives using 3,5-dimethylpiperidine sulfonyl chloride. Key intermediates include the benzoic acid precursor and the sulfonyl chloride derivative. Reaction optimization often involves anhydrous conditions (e.g., DCM as solvent) and bases like triethylamine to neutralize HCl byproducts. Characterization via -NMR and LC-MS is critical to confirm intermediates .
- Challenges : Impurities from incomplete sulfonylation or residual solvents require purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the compound characterized for purity and structural identity in academic research?
- Analytical Workflow :
- HPLC : Use a C18 column with mobile phases like methanol/buffer (65:35 v/v, pH 4.6 adjusted with sodium acetate and 1-octanesulfonate) to assess purity .
- Spectroscopy : IR for sulfonyl (S=O, ~1350 cm) and carboxylic acid (O-H, ~2500-3000 cm) groups. -NMR confirms the piperidine and methoxy substituents .
- Mass Spec : High-resolution ESI-MS to verify molecular ion peaks (expected m/z ~365-370 for the parent ion) .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data in studies involving this compound?
- Root Cause Analysis :
- Batch Variability : Test multiple synthetic batches for impurities (e.g., residual dimethylpiperidine) via LC-MS. Adjust purification protocols if needed .
- Assay Conditions : Bioactivity discrepancies may arise from buffer pH (affecting carboxylic acid ionization) or solvent polarity. Standardize assay buffers (e.g., PBS pH 7.4) and include vehicle controls .
- Validation : Replicate experiments with orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
Q. What experimental design considerations are critical for stability studies of this compound?
- Degradation Pathways :
- Hydrolysis : The sulfonamide bond is susceptible to acidic/basic conditions. Perform forced degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24h) to identify degradation products .
- Thermal Stability : Store lyophilized samples at -20°C under argon to prevent sulfonyl group oxidation. Monitor via DSC/TGA for decomposition thresholds .
- Protocol Optimization : Use inert atmospheres during handling and stabilize solutions with antioxidants (e.g., BHT) for long-term storage .
Q. How can structural modifications enhance the compound's solubility without compromising activity?
- Rational Design :
- Carboxylic Acid Bioisosteres : Replace the benzoic acid moiety with tetrazole or acyl sulfonamide groups to improve aqueous solubility while retaining hydrogen-bonding capacity .
- Piperidine Substitution : Introduce polar groups (e.g., hydroxyl or amine) at the 3,5-dimethyl positions to enhance hydrophilicity. Monitor logP shifts via shake-flask assays .
- Validation : Compare solubility (e.g., nephelometry) and activity (IC) of derivatives to identify optimal analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
